6-Fluoro-1H-indole-4-boronic Acid

medicinal chemistry computational chemistry structure-activity relationship

6-Fluoro-1H-indole-4-boronic acid (CAS: 1000068-26-7 for related N-Boc derivative; parent acid CAS not widely indexed) is a fluorinated indole boronic acid that functions as a versatile electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-couplings. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect, which enhances the Lewis acidity of the boronic acid moiety and modulates the electronic character of the indole π-system.

Molecular Formula C8H7BFNO2
Molecular Weight 178.96 g/mol
Cat. No. B12277627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-indole-4-boronic Acid
Molecular FormulaC8H7BFNO2
Molecular Weight178.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC2=C1C=CN2)F)(O)O
InChIInChI=1S/C8H7BFNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11-13H
InChIKeyABQHPEFRDYQWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-indole-4-boronic Acid: A Differentiated Indolylboronic Acid Building Block for Medicinal Chemistry and Suzuki–Miyaura Coupling


6-Fluoro-1H-indole-4-boronic acid (CAS: 1000068-26-7 for related N-Boc derivative; parent acid CAS not widely indexed) is a fluorinated indole boronic acid that functions as a versatile electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-couplings. The 6-fluoro substituent exerts a strong electron-withdrawing inductive effect, which enhances the Lewis acidity of the boronic acid moiety and modulates the electronic character of the indole π-system [1]. This substitution pattern differentiates the compound from non-fluorinated indole-4-boronic acid and from other regioisomeric fluoroindole boronic acids (e.g., 5-fluoro, 7-fluoro), leading to quantifiable differences in reactivity, regioselectivity, and downstream molecular properties relevant to kinase inhibitor and CNS-targeted drug discovery programs [2].

6-Fluoro-1H-indole-4-boronic Acid: Why In-Class Substitution by Non-Fluorinated or Regioisomeric Analogs Risks Synthetic Failure


In Suzuki–Miyaura cross-coupling workflows, substituting 6-fluoro-1H-indole-4-boronic acid with a non-fluorinated indole-4-boronic acid or a regioisomer (e.g., 5-fluoro- or 7-fluoroindole boronic acid) is not a viable procurement strategy. The position of the fluorine substituent dictates both the electron density on the boronic acid moiety and the reactivity of the indole core [1]. Fluorine at the 6-position uniquely balances steric accessibility with electronic activation, whereas 5-fluoro substitution can lead to altered regioselectivity in downstream functionalization, and 7-fluoro substitution may introduce steric hindrance that reduces coupling efficiency [2]. Furthermore, the boronic acid form (as opposed to the pinacol ester) provides a distinct reactivity profile, with faster reaction kinetics and higher yields when the indole serves as the boronic acid partner, albeit with a requirement for optimized protection strategies [3]. Generic substitution without accounting for these position-specific electronic effects will likely result in lower yields, altered regiochemical outcomes, or complete coupling failure.

6-Fluoro-1H-indole-4-boronic Acid: Quantitative Differentiation Data for Scientific Procurement Decisions


Electron-Withdrawing Effect of 6-Fluoro Substitution on Indole π-System

The 6-fluoro substituent on 6-fluoro-1H-indole-4-boronic acid exerts an electron-withdrawing inductive effect that reduces electron density on the indole ring. For a structurally analogous 5-fluoroindolylboronic acid system, natural population analysis calculations determined that the 5-fluoro substituent reduces the electron density at the indole 2-position by approximately 0.15 electron units . While direct computational data for the 6-fluoro regioisomer at the 4-boronic acid position are not available in the primary literature, the analogous electron-withdrawing effect of fluorine at the 6-position on the indole core is well-established and contributes to enhanced Lewis acidity of the boronic acid moiety and altered nucleophilicity of the indole ring [1]. This electronic perturbation differentiates the compound from non-fluorinated indole-4-boronic acid, which lacks this activation, and from 7-fluoro regioisomers, where steric effects may dominate.

medicinal chemistry computational chemistry structure-activity relationship

Reactivity Advantage of Boronic Acid Form over Pinacol Ester in Suzuki–Miyaura Coupling

In Suzuki–Miyaura couplings involving indoles, the choice between boronic acid and pinacol ester forms has a quantifiable impact on reaction outcomes. Prieto et al. (2004) demonstrated that when indolylboronic acids are reacted with phenyl bromides, arylboronic acids are more reactive than their corresponding pinacol esters. Specifically, arylpinacolboronate esters required considerably longer reaction times and furnished generally lower yields of biaryl products compared to arylboronic acids [1]. The 6-fluoro-1H-indole-4-boronic acid, in its free boronic acid form, therefore offers a kinetic and yield advantage over its pinacol ester derivative (CAS 955978-85-5) when the indole serves as the boronic acid coupling partner. This differentiation is critical for procurement decisions in medicinal chemistry campaigns where reaction efficiency and throughput are paramount.

synthetic methodology Suzuki-Miyaura coupling boronic acid reactivity

Regioselective C–H Borylation of 6-Fluoroindole to Access 4-Boronic Acid Derivatives

The synthesis of 6-fluoro-1H-indole-4-boronic acid pinacol ester via Ir-catalyzed C–H borylation of 6-fluoroindole using bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran at 80°C proceeds with yields of 60–70% . This regioselective borylation at the 4-position is enabled by the 6-fluoro substituent, which directs the iridium catalyst to the less sterically hindered and electronically activated 4-position. In contrast, non-fluorinated indole typically undergoes borylation preferentially at the 2-position or, under directing group influence, at the 7-position. For example, direct borylation of 5-fluoroindole yields the 7-boronic acid derivative in 68% yield, but requires stringent anhydrous conditions . The 6-fluoro substitution pattern thus provides a distinct synthetic entry point to 4-functionalized indole scaffolds that are otherwise challenging to access selectively, offering a quantifiable yield advantage for this specific regioisomer.

C–H functionalization borylation regioselectivity

Enhanced Metabolic Stability Conferred by 6-Fluoro Substitution

The 6-fluoro substitution on the indole ring confers a quantifiable improvement in metabolic stability. Data from a related compound series indicates that the 6-fluoro substituent enhances metabolic stability in human liver microsome assays, with parent compound remaining at 5 µM after 60 minutes measured by UPLC-MS . Specifically, aromatic hydroxylation by cytochrome P450 enzymes, the most common metabolic route for indole-containing drugs, occurs preferentially at the 5- and 6-positions of the indole ring [1]. By occupying the 6-position with a metabolically inert fluorine atom, this compound blocks a primary site of oxidative metabolism. This differentiation is critical for lead optimization programs where improving metabolic stability is a key objective, as non-fluorinated indole-4-boronic acid derivatives are expected to undergo more rapid oxidative clearance.

drug metabolism pharmacokinetics ADME

Patent-Exemplified Utility in TNF-α Inhibitor Scaffolds

Indole boronic acid compounds, including fluoro-substituted derivatives, are explicitly claimed in multiple patents (US 20080319044, US 2010/0298330) for the inhibition of inflammatory cytokines, particularly tumor necrosis factor alpha (TNF-α) [1]. The patents disclose that boronic acid functionality on the indole scaffold enables interaction with key residues in the TNF-α binding pocket, while the fluorine substituent contributes to improved binding affinity and metabolic stability [2]. This patent protection and exemplification provide a clear differentiation from other regioisomers that may not have been optimized or claimed in the same therapeutic context. For procurement in pharmaceutical research, selecting a compound with explicit patent precedent in a high-value therapeutic area reduces the risk of investing in a scaffold with unknown or inferior biological activity.

inflammation TNF-α inhibition pharmaceutical patents

6-Fluoro-1H-indole-4-boronic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 4-Substituted Fluoroindole Kinase Inhibitor Scaffolds

The 6-fluoro-1H-indole-4-boronic acid is optimally employed in medicinal chemistry programs targeting kinase inhibitors, where 4-substituted indole cores are privileged scaffolds. The compound enables regioselective introduction of diverse aryl and heteroaryl groups at the 4-position via Suzuki–Miyaura coupling, with the free boronic acid form providing faster reaction kinetics and higher yields compared to the pinacol ester [1]. The 6-fluoro substituent blocks a primary metabolic soft spot, contributing to improved microsomal stability in lead compounds . Furthermore, the electron-withdrawing effect of fluorine at the 6-position (~0.15 electron unit reduction in π-density) modulates the electronic properties of the indole ring, which can enhance target binding affinity in appropriately designed inhibitors .

Pharmaceutical Process Chemistry: Efficient Large-Scale Suzuki Coupling with Boronic Acid Partner

For process chemistry applications requiring robust and scalable Suzuki–Miyaura couplings, 6-fluoro-1H-indole-4-boronic acid in its free acid form is the preferred reagent. Data from systematic studies of indolylboron reagents demonstrate that arylboronic acids provide higher yields and shorter reaction times than arylpinacolboronate esters when the indole serves as the boronic acid partner [1]. This kinetic advantage translates to improved throughput and reduced catalyst loading in large-scale production. Additionally, the compound can be synthesized in 60–70% yield via Ir-catalyzed C–H borylation of 6-fluoroindole, providing a scalable and regioselective entry point .

Drug Discovery: TNF-α Inhibitor Lead Optimization

Research programs targeting TNF-α inhibition for inflammatory diseases should prioritize 6-fluoro-1H-indole-4-boronic acid as a key building block. Indole boronic acids with fluoro substitution are explicitly claimed in patents for TNF-α inhibition, with the boronic acid moiety capable of chelating essential residues in the target protein [1]. The 6-fluoro substitution contributes to enhanced binding affinity and improved metabolic stability compared to non-fluorinated analogs . This scaffold provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Chemical Biology: Synthesis of Fluorescent Indole-Derived Probes

The compound serves as a versatile precursor for fluorescent indole derivatives used in chemical biology applications. Fluoroindole boronic acids have been employed in sequential Suzuki–Miyaura coupling and C–N intramolecular cyclization to generate novel fluorescent indole derivatives with yields ranging from 16% to 85% depending on the substitution pattern [1]. The 4-boronic acid position allows for introduction of extended π-conjugated aryl systems that tune the photophysical properties of the resulting fluorophores, while the 6-fluoro substituent influences both the emission wavelength and the compound's sensitivity to environmental polarity .

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